N-Acetyl-alpha-endorphin

Opioid Receptor Pharmacology Structure-Activity Relationship (SAR) Analgesia

N-Acetyl-alpha-endorphin is NOT simply a weaker opioid—it is a pharmacologically distinct tool with ablated classical opioid receptor binding. Its N-terminal acetylation renders it inactive at mu, delta, and kappa receptors, making it an ideal negative control for opioid signaling studies and a probe for non-canonical pathways. Researchers choose this acetylated peptide for its femtomolar neuromodulatory potency, enhanced aminopeptidase resistance, and utility in biophysical and formulation studies where parent peptides fall short. Procure this unique, high-purity peptide to dissect pain, stress, and reward circuitry without confounding opioid receptor activation.

Molecular Formula C₇₉H₁₂₂N₁₈O₂₇S
Molecular Weight 1787.98
CAS No. 88264-63-5
Cat. No. B612603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-alpha-endorphin
CAS88264-63-5
Molecular FormulaC₇₉H₁₂₂N₁₈O₂₇S
Molecular Weight1787.98
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C
InChIInChI=1S/C79H122N18O27S/c1-39(2)32-52(72(116)93-62(40(3)4)76(120)96-65(43(7)102)79(123)124)90-75(119)57-19-15-30-97(57)78(122)64(42(6)101)95-69(113)49(24-26-58(81)105)87-73(117)55(37-98)91-67(111)48(18-13-14-29-80)86-68(112)50(25-27-61(108)109)88-74(118)56(38-99)92-77(121)63(41(5)100)94-70(114)51(28-31-125-9)89-71(115)54(33-45-16-11-10-12-17-45)85-60(107)36-82-59(106)35-83-66(110)53(84-44(8)103)34-46-20-22-47(104)23-21-46/h10-12,16-17,20-23,39-43,48-57,62-65,98-102,104H,13-15,18-19,24-38,80H2,1-9H3,(H2,81,105)(H,82,106)(H,83,110)(H,84,103)(H,85,107)(H,86,112)(H,87,117)(H,88,118)(H,89,115)(H,90,119)(H,91,111)(H,92,121)(H,93,116)(H,94,114)(H,95,113)(H,96,120)(H,108,109)(H,123,124)/t41-,42-,43-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,62+,63+,64+,65+/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-alpha-endorphin (CAS 88264-63-5): A Naturally Occurring Acetylated Opioid Peptide for Neuropeptide and Receptor Modulation Research


N-Acetyl-alpha-endorphin (N-Ac-α-EP) is the N-terminal acetylated derivative of alpha-endorphin, a 16-amino acid opioid peptide (sequence Ac-Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-OH) [1]. Alpha-endorphin itself constitutes the N-terminal sequence 1-16 of beta-endorphin and is derived from the precursor protein pro-opiomelanocortin (POMC) [2]. This acetylated form was initially identified as an endogenous peptide within the rat neurointermediate pituitary lobe [3]. The N-terminal acetylation significantly alters its pharmacological profile relative to the parent alpha-endorphin, notably attenuating classical opioid receptor binding while conferring distinct neuromodulatory properties [4].

Why Generic Substitution of N-Acetyl-alpha-endorphin with Unmodified Endorphins or Other Opioid Peptides Fails


Simple substitution of N-Acetyl-alpha-endorphin with its parent peptide, alpha-endorphin, or other opioid peptides like beta-endorphin or synthetic enkephalins is scientifically unsound. N-Acetyl-alpha-endorphin is not merely a less potent agonist but possesses a fundamentally distinct pharmacological identity. The N-terminal acetylation ablates high-affinity binding to classical mu, delta, and kappa opioid receptors, a property critical for the analgesic effects of the parent compounds [1]. Consequently, N-Acetyl-alpha-endorphin is largely inactive in standard opiate bioassays. Instead, this acetylated form demonstrates unique biological functions, including acting as an endogenous antagonist or modulator of opioid and non-opioid systems, often at remarkably low concentrations, and may serve as a valuable tool compound to probe non-canonical opioid signaling pathways [2][3]. Its enhanced resistance to aminopeptidase degradation relative to alpha-endorphin also critically differentiates it for experimental designs requiring longer-term exposure or in vivo administration [4].

Quantitative Differentiation of N-Acetyl-alpha-endorphin (CAS 88264-63-5) from In-Class Analogs: A Procurement-Focused Evidence Guide


Loss of Classical Opioid Receptor Affinity and Functional Agonism vs. Alpha-Endorphin

N-terminal acetylation of endorphins profoundly diminishes or eliminates their affinity for brain opioid receptors. While alpha-endorphin demonstrates competitive binding to opioid receptors in guinea pig brain membranes with an IC50 of 97 nM , its N-acetylated counterpart exhibits no specific affinity in vitro [1]. This functional divergence is further confirmed by the absence of significant analgesic properties for N-acetylated endorphins in vivo, in contrast to the potent analgesia elicited by alpha-endorphin [2].

Opioid Receptor Pharmacology Structure-Activity Relationship (SAR) Analgesia

Unique Neuromodulatory Activity at Sub-Picomolar Doses Not Exhibited by Non-Acetylated Endorphins

In contrast to alpha-endorphin, which acts as a direct analgesic agonist, N-acetylated endorphin derivatives function as potent, long-lasting neuromodulators of other opioid systems. The closely related alpha N-acetyl-beta-endorphin-(1-31) exhibits regulatory effects on the antinociceptive activity of co-administered opioids at extraordinarily low doses [1]. Intracerebroventricular injection of this acetylated peptide in the femtomolar range (10^-15 mol) profoundly altered the analgesic response to morphine and other opioids for up to 24 hours [1]. Furthermore, pre-treatment with 1 pmol of alpha N-acetyl-beta-endorphin-(1-31) was sufficient to completely block the antagonistic effects of the G-protein modulator mastoparan on subsequent opioid-induced antinociception [2].

Neuromodulation G-Protein Signaling Supraspinal Analgesia

Enhanced Resistance to Ex Vivo Enzymatic Degradation vs. Alpha-Endorphin

The N-terminal acetylation of alpha-endorphin protects the peptide from rapid degradation by aminopeptidases, which are major contributors to the short half-life of endogenous opioid peptides. Studies on the degradation of endorphin fragments by brain extracts show that the initial cleavage step for alpha-endorphin is the N-terminal release of tyrosine by aminopeptidases [1]. Acetylation of the N-terminal alpha-amino group of tyrosine, as found in N-Acetyl-alpha-endorphin, blocks this primary route of enzymatic inactivation, thereby conferring enhanced stability and resistance to degradation . This modification makes the acetylated peptide a superior choice for in vitro and in vivo studies where maintaining effective concentrations over time is critical.

Peptide Stability Proteolytic Degradation Bioavailability

Utility as a Biophysical Probe for Peptide-Receptor Interaction Studies vs. Agonist Peptides

N-Acetyl-alpha-endorphin serves as an invaluable tool for probing the biophysical determinants of peptide-receptor recognition, a role distinct from its non-acetylated agonist counterpart. The N-terminal acetylation eliminates the positive charge at the terminus, allowing researchers to isolate and study the influence of terminal charge on peptide folding and receptor interaction motifs . This 'capped' structure enhances stability for rigorous biophysical experiments like circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR), where the free N-terminus of alpha-endorphin can introduce conformational heterogeneity or unwanted interactions [1].

Biophysics Conformational Analysis Ligand Modeling

High-Value Research and Industrial Applications for N-Acetyl-alpha-endorphin (CAS 88264-63-5)


Investigating Non-Opioid Receptor-Mediated Neuromodulatory Pathways

Given its inability to bind classical opioid receptors [1] and its class-level capacity for potent neuromodulation at femtomolar concentrations [2], N-Acetyl-alpha-endorphin is an ideal tool for dissecting novel, non-opioid receptor-mediated signaling pathways in pain, stress, and reward circuits. Researchers can use this peptide to specifically activate or probe G-protein-coupled mechanisms downstream of orphan receptors or other regulatory substrates without confounding effects from mu, delta, or kappa receptor activation.

Use as a Negative Control or Inactive Comparator in Opioid Pharmacology Assays

The well-documented loss of affinity for brain opiate receptors following N-terminal acetylation [1] makes N-Acetyl-alpha-endorphin an excellent negative control. It can be employed in parallel with alpha-endorphin to demonstrate the specificity of opioid receptor-mediated effects. This is particularly valuable in binding assays, functional cAMP inhibition studies, or in vivo behavioral models where distinguishing between receptor-dependent and -independent actions is critical.

Biophysical and Structural Biology Studies of Opioid Peptide Conformation

The increased stability and distinct charge profile of N-Acetyl-alpha-endorphin relative to its parent peptide [1] make it a preferred substrate for biophysical experiments such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy. It allows for the study of peptide folding, receptor interaction motifs, and membrane interactions under more controlled and stable conditions [2], facilitating accurate computational modeling and structure-based drug design efforts targeting the opioid system.

Development of Peptide Formulations and Drug Delivery Systems

For industrial and academic labs focused on overcoming the inherent instability of peptide therapeutics, N-Acetyl-alpha-endorphin serves as a benchmark for evaluating formulation strategies. Its intrinsic resistance to aminopeptidase degradation [1] provides a baseline for assessing the protective efficacy of novel nanocarriers, PEGylation, or other stabilizing modifications. Successful delivery systems can first be validated with this more robust acetylated peptide before being applied to more labile, non-acetylated therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl-alpha-endorphin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.